molecular formula C6H8N2 B564861 1,2-Benzenediamine-15N2 CAS No. 116006-97-4

1,2-Benzenediamine-15N2

Cat. No. B564861
M. Wt: 110.13
InChI Key: GEYOCULIXLDCMW-BFGUONQLSA-N
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Patent
US07169407B1

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C=O)=O.CC(C=O)=O.[CH2:10]([C:17]([CH:19]=O)=O)[C@H:11](O)[C@H:12](O)[CH2:13]O.Cl(O)(=O)(=O)=O.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]>CC(=O)C(=O)C>[N:32]1[C:12]2[C:11](=[CH:10][CH:17]=[CH:19][CH:13]=2)[N:33]=[CH:26][CH:27]=1.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Step Four
Name
Quantity
40 μL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
40 μL
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 μL
Type
solvent
Smiles
CC(C(C)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169407B1

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C=O)=O.CC(C=O)=O.[CH2:10]([C:17]([CH:19]=O)=O)[C@H:11](O)[C@H:12](O)[CH2:13]O.Cl(O)(=O)(=O)=O.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]>CC(=O)C(=O)C>[N:32]1[C:12]2[C:11](=[CH:10][CH:17]=[CH:19][CH:13]=2)[N:33]=[CH:26][CH:27]=1.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Step Four
Name
Quantity
40 μL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
40 μL
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 μL
Type
solvent
Smiles
CC(C(C)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169407B1

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C=O)=O.CC(C=O)=O.[CH2:10]([C:17]([CH:19]=O)=O)[C@H:11](O)[C@H:12](O)[CH2:13]O.Cl(O)(=O)(=O)=O.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]>CC(=O)C(=O)C>[N:32]1[C:12]2[C:11](=[CH:10][CH:17]=[CH:19][CH:13]=2)[N:33]=[CH:26][CH:27]=1.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Step Four
Name
Quantity
40 μL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
40 μL
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 μL
Type
solvent
Smiles
CC(C(C)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169407B1

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C=O)=O.CC(C=O)=O.[CH2:10]([C:17]([CH:19]=O)=O)[C@H:11](O)[C@H:12](O)[CH2:13]O.Cl(O)(=O)(=O)=O.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]>CC(=O)C(=O)C>[N:32]1[C:12]2[C:11](=[CH:10][CH:17]=[CH:19][CH:13]=2)[N:33]=[CH:26][CH:27]=1.[C:26]1([NH2:33])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[NH2:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Step Four
Name
Quantity
40 μL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
40 μL
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 μL
Type
solvent
Smiles
CC(C(C)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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